2-phenethylsulfanyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

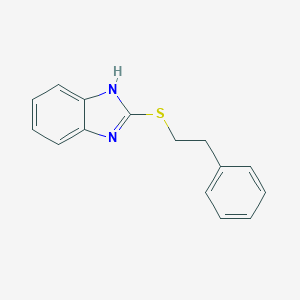

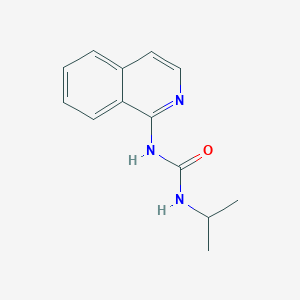

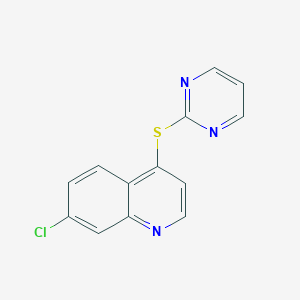

“2-phenethylsulfanyl-1H-benzimidazole” is a chemical compound with the molecular formula C15H14N2S . It is a type of benzimidazole, a class of heterocyclic aromatic organic compounds .

Synthesis Analysis

Benzimidazole derivatives, including “2-phenethylsulfanyl-1H-benzimidazole”, can be synthesized through various methods. One common method involves the reaction between o-phenylenediamine and mono carboxylic acids . Another study reported the synthesis of 2-Phenyl substituted Benzimidazole derivatives, which showed promising therapeutic potential .Molecular Structure Analysis

The molecular structure of “2-phenethylsulfanyl-1H-benzimidazole” consists of a benzimidazole core with a phenethylsulfanyl group attached . The exact mass and monoisotopic mass of the compound are 254.087769 Da .Physical And Chemical Properties Analysis

The compound “2-phenethylsulfanyl-1H-benzimidazole” has a molecular weight of 254.4 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, and Isotope Atom Count are also provided .Scientific Research Applications

- Benzimidazole derivatives have gained attention as potential anticancer agents. Researchers synthesized 2-phenylbenzimidazoles through a straightforward process, yielding high efficiency and significant bioactivity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .

- Benzimidazole compounds exhibit antimicrobial effects. Although specific studies on 2-phenethylsulfanyl-1H-benzimidazole are limited, its structural similarity to other benzimidazoles suggests potential antibacterial and antifungal applications .

- The benzimidazole scaffold serves as a core structure for several commercially available anticancer drugs, including osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .

- Researchers continue to explore benzimidazole derivatives to develop novel and improved anticancer drugs .

Anticancer Activity

Antimicrobial Properties

Drug Development

Mechanism of Action

Target of Action

2-Phenethylsulfanyl-1H-benzimidazole, also known as 2-(phenethylthio)-1H-benzo[d]imidazole, is a type of benzimidazole derivative . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .

Mode of Action

The mode of action of 2-phenethylsulfanyl-1H-benzimidazole involves its interaction with its targets, leading to changes in the cellular processes. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This compound may interact with cellular targets in a way that disrupts normal cell function, leading to cell death .

Biochemical Pathways

It is known that benzimidazole derivatives can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.

Result of Action

The result of the action of 2-phenethylsulfanyl-1H-benzimidazole is the inhibition of the growth and proliferation of cancer cells . This is achieved through the compound’s interaction with its cellular targets, leading to disruptions in normal cell function and ultimately cell death .

properties

IUPAC Name |

2-(2-phenylethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-18-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSILMYONHYNFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenethylsulfanyl-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

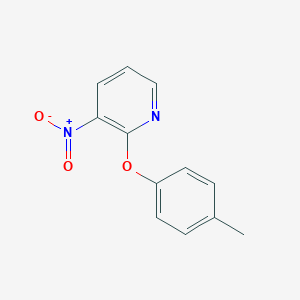

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]-5-methylbenzoate](/img/structure/B500987.png)

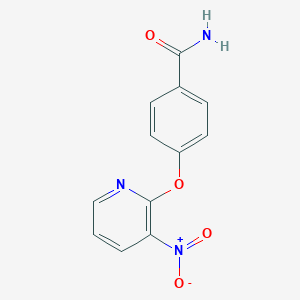

![Methyl 4-{[3-(acetylamino)-2-pyridinyl]oxy}benzoate](/img/structure/B501006.png)

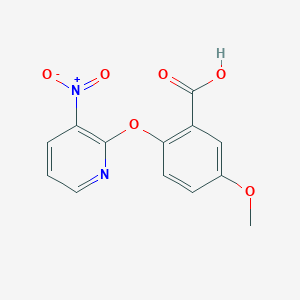

![2-{[3-(Acetylamino)-2-pyridinyl]oxy}-5-methoxybenzamide](/img/structure/B501007.png)